ethyl (5S)-5-cyano-L-prolinate

Catalog No.
S729456
CAS No.
435274-88-7
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (5S)-5-cyano-L-prolinate

CAS Number

435274-88-7

Product Name

ethyl (5S)-5-cyano-L-prolinate

IUPAC Name

ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3/t6-,7-/m0/s1

InChI Key

WGPRYWGHOIXWPQ-BQBZGAKWSA-N

SMILES

CCOC(=O)C1CCC(N1)C#N

Canonical SMILES

CCOC(=O)C1CCC(N1)C#N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C#N

Synthesis of Chiral Building Blocks

Scientific Field: Organic Chemistry

Summary of the Application: This compound is used in the synthesis of chiral building blocks, which are essential components in drug discovery . These building blocks can be used to create a wide variety of complex molecules with potential therapeutic applications .

Methods of Application: The reaction synthesis is high yielding overall and provides the final chiral 2-amino-3-phenylpropanol building blocks .

Results or Outcomes: The reaction synthesis provides the final chiral 2-amino-3-phenylpropanol building blocks in high enantiomeric excess . This means that the reaction produces a large amount of one enantiomer (a version of the molecule that is a mirror image of another molecule) over the other, which is important in drug discovery as different enantiomers can have different effects in the body .

Condensation Reactions

Summary of the Application: The compound is used in condensation reactions, a class of reactions where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water . In this case, the compound was obtained in low yield in the condensation of ethyl pyruvate and lactic acid .

Methods of Application: The structure of the compound is determined by NMR methods and x-ray diffraction . The mechanism for formation of this 1:2 adduct from the initial 1:1 adduct is considered .

Results or Outcomes: The title compound was obtained in low yield in the condensation of ethyl pyruvate and lactic acid . Its structure is determined by NMR methods and x-ray diffraction .

Synthesis of Avibactam

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: This compound is used in the synthesis of Avibactam , a novel diazabicyclooctane non-β-lactamase inhibitor . Avibactam has a unique mechanism of inhibition among β-lactamase inhibitors, which is able to bind reversibly and covalently to β-lactamase . It has been widely used in clinic and its combination with Ceftazidime (Zavicefta) has recently been approved by the EMA and FDA for treatment of complicated intra-abdominal infectious (CIAI), complicated urinary tract infectious (CUTI), hospital acquired pneumonia etc .

Methods of Application: The synthesis features a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, gave the avibactam sodium salt on a 400.0 g scale .

Results or Outcomes: The synthesis of avibactam was completed in 10 steps and 23.9% overall yield . The synthesis features a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate .

Ethyl (5S)-5-cyano-L-prolinate is a chemical compound with the molecular formula C8H12N2O2C_8H_{12}N_2O_2 and a molecular weight of 168.19 g/mol. It is also known by several synonyms, including (5S)-5-cyano-L-proline ethyl ester and ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate. This compound features a proline backbone with a cyano group at the 5-position, which significantly influences its chemical properties and biological activities .

Typical of amino acid derivatives. These include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to substitution reactions.
  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form L-proline and cyanoacetic acid.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler nitrogen-containing compounds.

These reactions are essential for its utility in synthetic organic chemistry and medicinal applications .

Ethyl (5S)-5-cyano-L-prolinate exhibits notable biological activities due to its structural similarity to proline, an amino acid involved in protein synthesis. Research indicates that this compound may have:

  • Neuroprotective Effects: It has been studied for potential protective effects against neurodegenerative diseases.
  • Antimicrobial Properties: Some derivatives have shown activity against certain bacterial strains.
  • Anti-inflammatory Activity: It may influence pathways that reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

Several synthesis methods for ethyl (5S)-5-cyano-L-prolinate have been developed:

  • Mannich Reaction: This method involves the reaction of formaldehyde, an amine (such as proline), and a cyanide source. The reaction conditions are optimized for enantioselectivity to ensure the formation of the (5S) stereoisomer.
  • Cyanation of Proline Derivatives: Starting from L-proline or its derivatives, cyanation can be performed using cyanogen bromide or sodium cyanide under acidic or basic conditions.
  • Enzymatic Synthesis: Enzymatic methods using specific enzymes can yield high enantiomeric purity and are considered environmentally friendly alternatives .

Ethyl (5S)-5-cyano-L-prolinate finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for developing new drugs targeting neurological disorders and infections.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds, particularly those containing nitrogen.
  • Biotechnology: Used in studies involving amino acid metabolism and enzyme catalysis .

Interaction studies of ethyl (5S)-5-cyano-L-prolinate focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Investigations into how this compound interacts with enzymes involved in metabolic pathways have shown potential inhibitory effects.
  • Receptor Binding: Studies assessing its ability to bind to neurotransmitter receptors indicate possible roles in modulating neurotransmission.

These interactions are crucial for understanding its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with ethyl (5S)-5-cyano-L-prolinate, including:

Compound NameStructural FeaturesUnique Characteristics
Ethyl L-prolinateL-Proline backboneNaturally occurring amino acid derivative
Ethyl 4-cyanobutanoateCyanobutanoic structureBroader application in synthetic chemistry
Ethyl 2-cyanoacetateCyanoacetic structureCommonly used in organic synthesis
Ethyl 3-cyanopropionateCyano group at the 3-positionDifferent reactivity profile compared to proline esters

Ethyl (5S)-5-cyano-L-prolinate is unique due to its specific stereochemistry and the presence of both a cyano group and an ethyl ester functionality. This combination enhances its reactivity and selectivity in biological systems compared to other similar compounds .

XLogP3

0.4

Wikipedia

Ethyl (5S)-5-cyano-L-prolinate

Dates

Modify: 2023-08-15

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